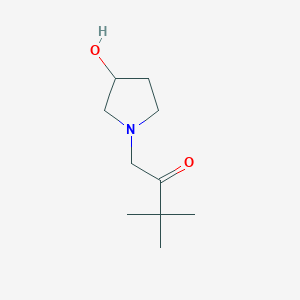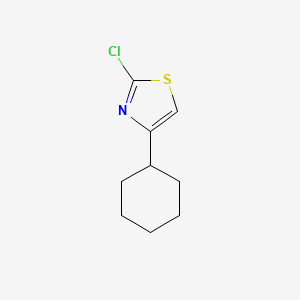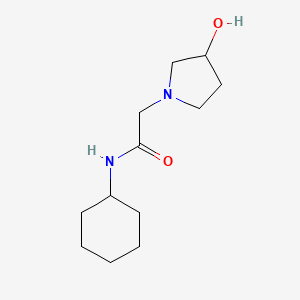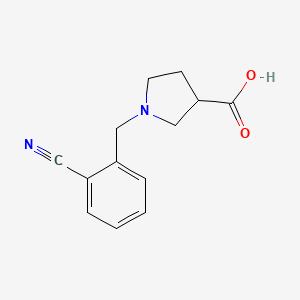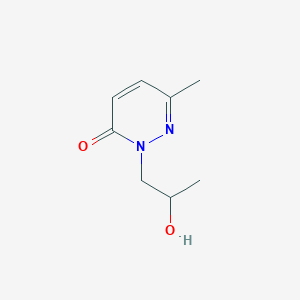![molecular formula C12H14ClNO2 B1468709 1-[(2-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1343213-62-6](/img/structure/B1468709.png)
1-[(2-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid
Overview
Description
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of derivatives with a pyrrolidine ring can be achieved through two main strategies :
Molecular Structure Analysis
The pyrrolidine ring is characterized by its stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Chemical Reactions Analysis
During the reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate making it a better leaving group .
Physical And Chemical Properties Analysis
The physicochemical parameters of pyrrolidine are often compared with the parent aromatic pyrrole and cyclopentane .
Scientific Research Applications
NMR and Mass Spectral Characterization
1-[(2-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid and its derivatives have been subject to extensive NMR (Nuclear Magnetic Resonance), ESI (Electrospray Ionization) mass spectral, and X-ray structural characterization. These studies offer deep insights into the molecular structure and composition of compounds like spiro[pyrrolidine-2,3′-oxindoles], providing a foundation for understanding their potential applications in various scientific domains (Laihia et al., 2006).
Synthesis and Structural Analysis
The compound has been a focal point in synthetic chemistry, with studies detailing its synthesis, crystal structure, and theoretical computations to understand its properties better. For example, research on methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate highlights the synthetic process, structural characterization, and computation studies, shedding light on the physical and chemical nature of these molecules (Nural et al., 2018).
Chemical Reactions and Functionalization
The chemical reactivity of pyrrolidine-based compounds, including this compound, has been explored, especially in redox-annulations with α,β-unsaturated carbonyl compounds. This exploration not only offers insights into the compound's reactivity but also opens doors to synthesizing various complex molecules, potentially useful in medicinal chemistry and material sciences (Kang et al., 2015).
Extraction and Industrial Application
Research delves into the extraction processes and industrial applications of similar carboxylic acids. For instance, studies on the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane (TOPO) provide valuable data on the efficiency of extraction processes and the potential industrial applications of such compounds in the food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009).
Antimicrobial Activities
The compound and its derivatives have been investigated for their antimicrobial properties. Studies on related compounds like methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have shown promising antimicrobial activities, indicating the potential of this compound derivatives in developing new antimicrobial agents (Nural et al., 2018).
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . These compounds have been found to bind with high affinity to multiple receptors , which could potentially be the targets of this compound.
Mode of Action
It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that the compound might interact with its targets and cause changes in their function.
Biochemical Pathways
It is known that pyrrolidine derivatives have been used to obtain compounds for the treatment of various diseases , suggesting that they may affect a variety of biochemical pathways.
Result of Action
It is known that pyrrolidine derivatives possess various biological activities , suggesting that this compound may have similar effects.
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action might be influenced by its spatial orientation, which could be affected by environmental factors.
Future Directions
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising direction for future research .
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-4-2-1-3-9(11)7-14-6-5-10(8-14)12(15)16/h1-4,10H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDASOARGJZOATM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-3-carboxylic acid](/img/structure/B1468626.png)
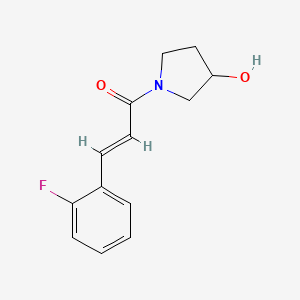
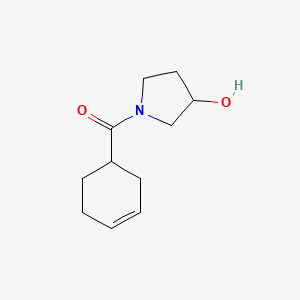
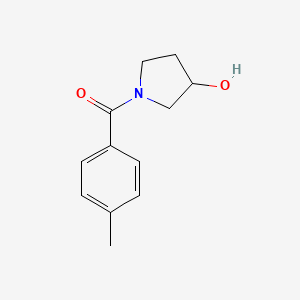
![6-chloro-2-methyl-N-[(oxan-4-yl)methyl]pyrimidin-4-amine](/img/structure/B1468635.png)


